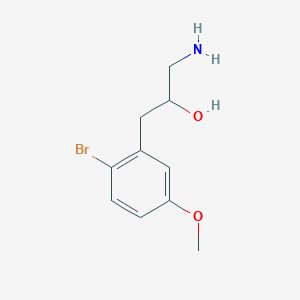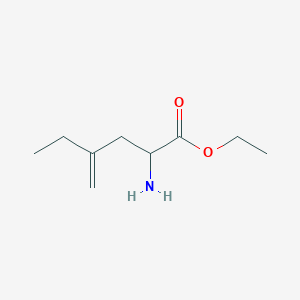![molecular formula C11H12N6S3 B13580360 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that features a unique combination of pyrazolo[3,4-d]pyrimidine and thiadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Formation of the Thiadiazole Ring: This step involves cyclization reactions using hydrazine derivatives and appropriate sulfur sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the pyrazolo[3,4-d]pyrimidine core or thiadiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and signal transduction pathways.
作用機序
The mechanism of action of 2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinases by binding to the ATP-binding site, thereby preventing phosphorylation of key proteins involved in cell signaling.
Signal Transduction Pathways: By inhibiting kinases, the compound can modulate various signal transduction pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
6-amino-1H-pyrazolo[3,4-d]pyrimidine: Known for its efficacy against visceral leishmaniasis.
4-acylaminopyrazolo[3,4-d]pyrimidine: Used as sigma-1 receptor ligands for pain treatment.
Uniqueness
2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole is unique due to its dual sulfanyl groups and the combination of pyrazolo[3,4-d]pyrimidine and thiadiazole moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C11H12N6S3 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-5-propylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H12N6S3/c1-3-4-18-10-15-16-11(20-10)19-9-7-5-14-17(2)8(7)12-6-13-9/h5-6H,3-4H2,1-2H3 |
InChIキー |
XYBCMURPBFPJAU-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NN=C(S1)SC2=NC=NC3=C2C=NN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


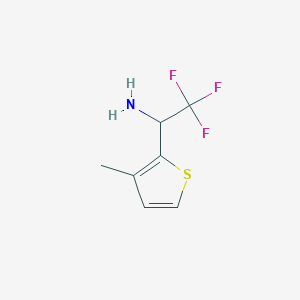
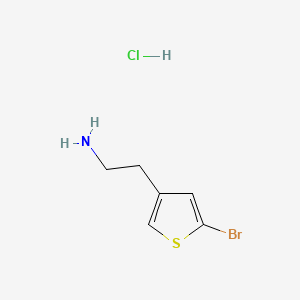


![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)


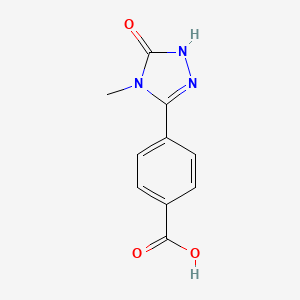

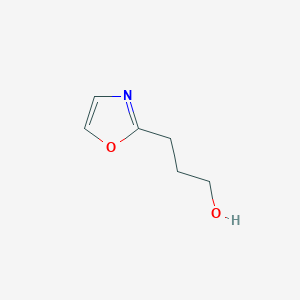

![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
